molecular formula C20H24ClNO4 B10819609 Phellodendrine (chloride)

Phellodendrine (chloride)

Cat. No.: B10819609
M. Wt: 377.9 g/mol
InChI Key: DGLDSNPMIYUWGN-ZOEDVAEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Phellodendrine chloride can be synthesized through the extraction of Phellodendron amurense bark using column chromatography. The process involves the use of near-infrared spectroscopy combined with machine learning algorithms to determine the end-point of the chromatographic process .

Industrial Production Methods: The industrial production of phellodendrine chloride involves large-scale extraction and purification processes. The bark of Phellodendron amurense is subjected to solvent extraction, followed by purification using chromatographic techniques. The final product is obtained as a white to off-white solid, which is then stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Phellodendrine chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize phellodendrine chloride.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.

    Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of phellodendrine chloride, which may exhibit enhanced or altered pharmacological activities .

Scientific Research Applications

Phellodendrine chloride has a wide range of scientific research applications:

Mechanism of Action

Phellodendrine chloride exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

    Berberine: Another alkaloid found in Phellodendron amurense with similar anti-inflammatory and anti-cancer properties.

    Palmatine: An alkaloid with comparable pharmacological activities, often used in combination with phellodendrine chloride for enhanced effects.

Uniqueness: Phellodendrine chloride is unique due to its specific inhibition of macropinocytosis in KRAS mutated pancreatic cancer cells, a property not commonly found in other similar compounds .

Properties

IUPAC Name

(7S,13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4.ClH/c1-21-5-4-12-8-19(24-2)18(23)10-15(12)16(21)6-13-7-17(22)20(25-3)9-14(13)11-21;/h7-10,16H,4-6,11H2,1-3H3,(H-,22,23);1H/t16-,21-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLDSNPMIYUWGN-ZOEDVAEJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]12CCC3=CC(=C(C=C3C1CC4=CC(=C(C=C4C2)OC)O)O)OC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N@@+]12CCC3=CC(=C(C=C3[C@@H]1CC4=CC(=C(C=C4C2)OC)O)O)OC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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